molecular formula C11H16N2O2S2 B12692416 Einecs 282-254-4 CAS No. 84145-29-9

Einecs 282-254-4

Cat. No.: B12692416
CAS No.: 84145-29-9
M. Wt: 272.4 g/mol
InChI Key: NKMFKNYKFLLGCZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), involves the reaction of benzothiazole-2(3H)-thione with 2,2’-iminobis[ethanol] in a 1:1 molar ratio . The reaction conditions typically include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), can be compared with other similar compounds such as:

    Benzothiazole: A parent compound with similar structural features but different functional groups.

    Thiazole derivatives: Compounds with a thiazole ring structure that exhibit similar chemical properties.

    Iminobis[ethanol] derivatives: Compounds containing the iminobis[ethanol] moiety with varying substituents.

The uniqueness of benzothiazole-2(3H)-thione, compound with 2,2’-iminobis[ethanol] (1:1), lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84145-29-9

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H5NS2.C4H11NO2/c9-7-8-5-3-1-2-4-6(5)10-7;6-3-1-5-2-4-7/h1-4H,(H,8,9);5-7H,1-4H2

InChI Key

NKMFKNYKFLLGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.C(CO)NCCO

Origin of Product

United States

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